

Chemical structure and synthesis of practolol

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Compound of Interest		
Compound Name:	Practolol	
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An In-depth Technical Guide on the Chemical Structure and Synthesis of Practolol

Introduction

Practolol is a selective β1-adrenergic receptor antagonist that has been historically used in the emergency treatment of cardiac arrhythmias.[1][2] As a member of the aryloxypropanolamine class of beta-blockers, its chemical structure is pivotal to its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key physicochemical properties of **practolol**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Practolol is chemically described as N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide.[2] It is a derivative of n-(4-Hydroxyphenyl)acetamide, where the hydrogen of the phenolic hydroxy group is substituted by a 3-(isopropylamino)-2-hydroxypropyl group.[2] The structure incorporates several key functional groups: a secondary amine, a secondary alcohol, an ether, and an acetamide group, all of which contribute to its pharmacological profile.[2] The presence of a chiral center at the C2 position of the propanolamine side chain results in two enantiomers, with the (S)-enantiomer being the more potent β-blocker.

The key structural features of **practolol** include:

Aromatic Ring: A para-substituted phenyl ring.



- Acetamide Group: An acetamide moiety attached to the phenyl ring, which is a distinguishing feature compared to other beta-blockers like propranolol.
- Propanolamine Side Chain: A 3-(isopropylamino)-2-hydroxypropoxy side chain, which is characteristic of many beta-blockers and crucial for its binding to the β-adrenergic receptor.
- Isopropyl Group: The N-isopropyl group contributes to its selectivity for the β1 receptor.

Table 1: Chemical and Physical Properties of **Practolol**

Property	Value	Reference(s)
IUPAC Name	N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]aceta mide	
Molecular Formula	C14H22N2O3	_
Molecular Weight	266.34 g/mol	
CAS Number	6673-35-4	
Melting Point	134-136 °C	
Appearance	White Solid	
Polar Surface Area	70.59 Ų	_
Rotatable Bond Count	7	_

Synthesis of Practolol

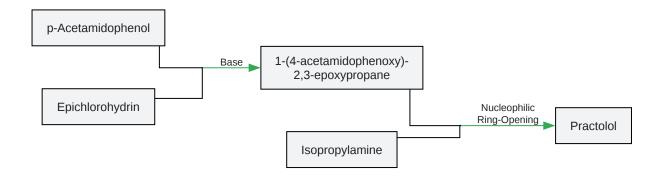
The synthesis of **practolol** is typically achieved through a multi-step process. A common and established method involves the reaction of p-acetamidophenol (paracetamol) with an epoxide, followed by the introduction of the isopropylamine side chain.

General Synthesis Workflow

The synthesis can be logically divided into two primary stages:



- Formation of the Epoxide Intermediate: p-Acetamidophenol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-(4-acetamidophenoxy)-2,3-epoxypropane.
- Ring-Opening of the Epoxide: The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine to yield the final product, practolol.



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Caption: General synthesis workflow for **practolol**.

Experimental Protocols

Step 1: Synthesis of 1-(4-acetamidophenoxy)-2,3-epoxypropane

- Reactants: p-Acetamidophenol, epichlorohydrin, and a suitable base (e.g., sodium hydroxide).
- Procedure: A mixture of p-acetamidophenol and a base is prepared in a suitable solvent. Epichlorohydrin is added to this mixture. The reaction is typically stirred for several hours at ambient temperature.
- Work-up and Purification: After the reaction is complete, the mixture is filtered. The solid
 residue is washed with water to remove any inorganic salts. The resulting crude product, 1(4-acetamidophenoxy)-2,3-epoxypropane, can be further purified by recrystallization. The
 reported melting point for this intermediate is 110°C.

Step 2: Synthesis of **Practolol** (1-(4-acetamidophenoxy)-3-isopropylamino-2-propanol)



- Reactants: 1-(4-acetamidophenoxy)-2,3-epoxypropane and isopropylamine.
- Procedure: A mixture of 1-(4-acetamidophenoxy)-2,3-epoxypropane and an excess of isopropylamine is stirred at ambient temperature for an extended period (e.g., 16 hours). The isopropylamine acts as both the nucleophile and the solvent.
- Work-up and Purification: The resulting solution is evaporated to dryness under reduced pressure to remove the excess isopropylamine. The residue is then crystallized from a suitable solvent, such as butyl acetate, to yield pure **practolol**.

A chemoenzymatic approach for the synthesis of enantiopure (S)-**Practolol** has also been developed, utilizing lipases for kinetic resolution of a chlorohydrin precursor, offering a greener alternative with high enantiomeric excess.

Spectroscopic Data

The structural elucidation of **practolol** and its intermediates is confirmed through various spectroscopic techniques. While a comprehensive dataset for **practolol** is not readily available in the provided search results, typical expected data based on its structure and data for similar compounds are summarized below.

Table 2: Spectroscopic Data for **Practolol**



Technique	Key Observations	Reference(s)
Mass Spec (MS)	GC-MS and LC-MS data are available, with characteristic fragmentation patterns. The molecular ion peak [M]+ would be observed at m/z 266.	
¹ H-NMR	Expected signals would include: aromatic protons on the phenyl ring, a singlet for the acetyl methyl group, signals for the methine and methylene protons of the propoxy chain, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl groups.	
¹³ C-NMR	Expected signals would include: distinct peaks for the aromatic carbons, the carbonyl carbon of the acetamide, the methyl carbon of the acetamide, and the carbons of the propanolamine and isopropyl groups.	
Infrared (IR)	Characteristic absorption bands would be observed for: O-H stretching (alcohol), N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H and C=C stretching.	_



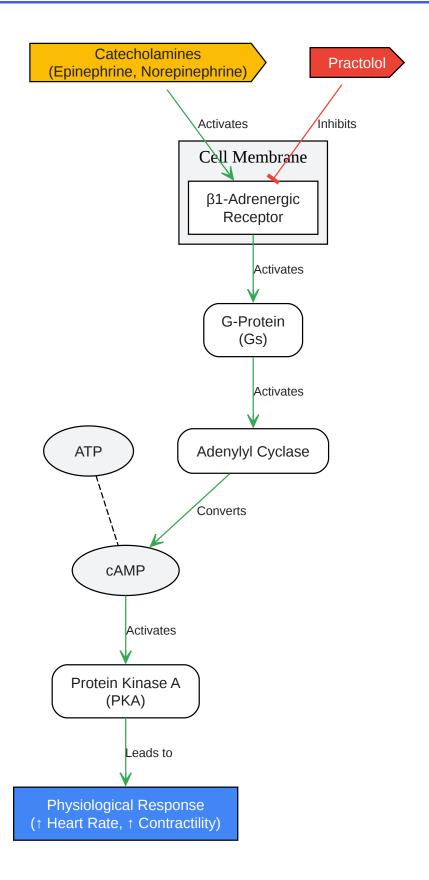
Note: NMR and IR data are inferred from the known structure and data for analogous compounds, as specific spectral data for **practolol** was not found in the search results.

Mechanism of Action and Signaling Pathway

Practolol functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart and vascular smooth muscle. In the normal physiological state, catecholamines like epinephrine and norepinephrine bind to these receptors, activating a G-protein coupled signaling cascade that leads to increased heart rate and contractility.

Practolol competes with these endogenous catecholamines for the same binding sites on the β1-receptors. By blocking these receptors, **practolol** inhibits the downstream signaling pathway, thereby reducing the effects of sympathetic stimulation on the heart. This results in a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure.





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Caption: Inhibition of the β 1-adrenergic signaling pathway by **practolol**.



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References

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